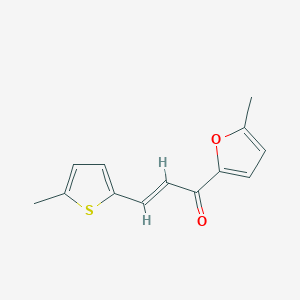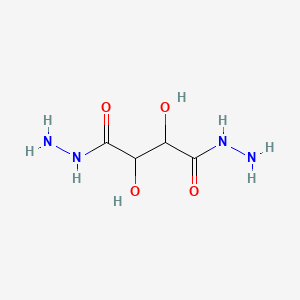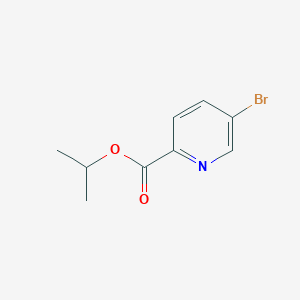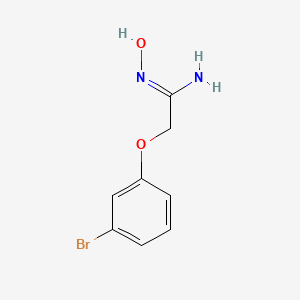
(3S)-3-Amino-3-(furan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(furan-3-yl)propanoic acid, also known as (3S)-3-Amino-3-furanpropanoic acid, is an important organic compound that has found many applications in laboratory experiments and scientific research. It is a chiral α-amino acid that has a wide range of uses in biochemistry and physiology, and can be synthesized in a variety of ways.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(furan-3-yl)propanoic acid has been used in a variety of scientific research applications. It has been used as a component in peptide synthesis, as a chiral ligand in asymmetric synthesis, and as a building block in the synthesis of complex molecules. It has also been used in the synthesis of amino acid analogs and as a substrate for enzyme-catalyzed reactions.
Wirkmechanismus
(3S)-3-Amino-3-(furan-3-yl)propanoic acid is an α-amino acid, meaning it has a carboxylic acid group and an amino group. The carboxylic acid group can form a hydrogen bond with the amino group, allowing the molecule to form a peptide bond with other amino acids. This peptide bond is what allows this compound to be used in peptide synthesis.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant activity, and has been shown to inhibit the growth of certain types of cancer cells. It has also been found to have anti-inflammatory and anti-allergic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-3-Amino-3-(furan-3-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of peptide synthesis and enzyme-catalyzed reactions. Additionally, it has been found to have several potential biochemical and physiological effects, making it a useful tool for studying these effects in the laboratory. However, it is important to note that this compound has some limitations for use in laboratory experiments. It is not very stable, and can easily be degraded by light or heat. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are many possible future directions for (3S)-3-Amino-3-(furan-3-yl)propanoic acid. It could be used to study the biochemical and physiological effects of amino acid analogs, as well as to develop new peptide synthesis methods. Additionally, it could be used as a substrate in enzyme-catalyzed reactions, or as a chiral ligand in asymmetric synthesis. It could also be used to study the potential antioxidant and anti-inflammatory effects of this molecule. Finally, it could be used to develop new catalysts and reagents for use in organic synthesis.
Synthesemethoden
(3S)-3-Amino-3-(furan-3-yl)propanoic acid can be synthesized in a variety of ways. One method involves the reaction of 3-chloro-2-methylpropanoic acid with 2-amino-3-methyl-2-cyclopenten-1-one in the presence of a base such as sodium hydroxide. This reaction produces this compound as the product. Another method involves the reaction of 3-chloro-2-methylpropanoic acid with 2-amino-3-methyl-2-cyclopenten-1-one in the presence of a palladium catalyst. This reaction also produces this compound as the product.
Eigenschaften
IUPAC Name |
(3S)-3-amino-3-(furan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJKCGVVFLNGRV-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1[C@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)








